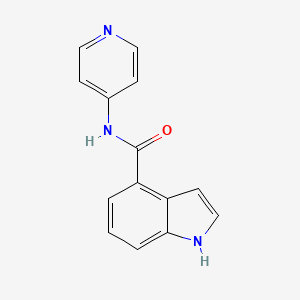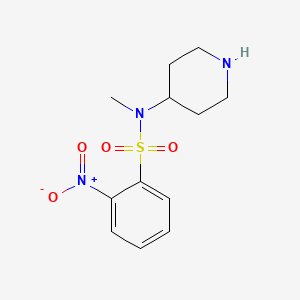![molecular formula C11H14N6O B7556606 N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide, also known as MTAA, is a chemical compound with potential therapeutic applications in various fields of medicine. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to activate the TRPV1 receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Advantages and Limitations for Lab Experiments
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in water and organic solvents. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low yield and potential toxicity at high doses.
Future Directions
There are several future directions for research on N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to evaluate its efficacy and safety in various types of cancer. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Studies are needed to elucidate its mechanism of action and evaluate its efficacy in animal models and humans. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide to optimize its therapeutic potential.
Synthesis Methods
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide can be synthesized through a multistep reaction starting from commercially available starting materials. The first step involves the conversion of 3-(methylaminomethyl)aniline to its corresponding diazonium salt, which is then reacted with sodium azide to form the tetrazole ring. The resulting compound is then reacted with acetic anhydride to form the final product, N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide. The overall yield of this process is around 50%.
Scientific Research Applications
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. In particular, it has been investigated for its anticancer, anti-inflammatory, and analgesic properties. Studies have shown that N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce pain perception in animal models.
properties
IUPAC Name |
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c1-12-6-9-3-2-4-10(5-9)14-11(18)7-17-8-13-15-16-17/h2-5,8,12H,6-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJKCLBDYUKWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)CN2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

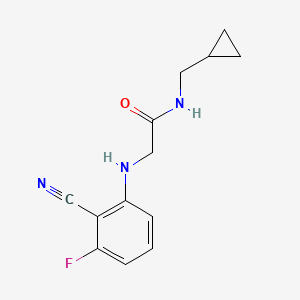
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
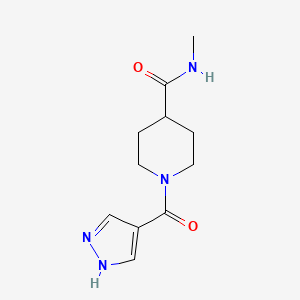
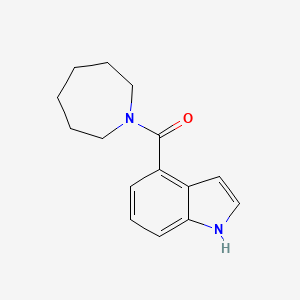

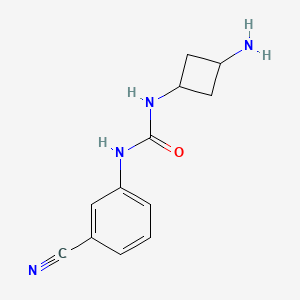


![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)


